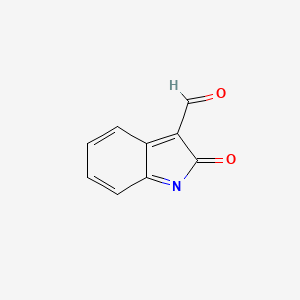

3-Oxomethylideneindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5NO2 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

2-oxoindole-3-carbaldehyde |

InChI |

InChI=1S/C9H5NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5H |

InChI Key |

MGIXRTYZHXMYOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for 3 Oxomethylideneindolin 2 One Scaffolds

Established Synthetic Pathways to 3-Oxomethylideneindolin-2-one Derivatives

A variety of established synthetic methods have been developed to construct the this compound core. These pathways often leverage well-known organic reactions, adapted and optimized for the specific structural requirements of the target molecules.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. nih.govwikipedia.org In the context of this compound synthesis, this reaction typically involves the condensation of an enolizable carbonyl compound with N-alkylisatins. nih.gov The reaction proceeds through the formation of a β-hydroxy carbonyl intermediate, which can then be further manipulated. nih.govpressbooks.pub The use of N-alkylisatins allows for the introduction of various substituents on the nitrogen atom, contributing to the structural diversity of the final products. The reaction is often catalyzed by a base, which facilitates the formation of the enolate nucleophile. wikipedia.orglumenlearning.com

Key features of this approach include:

Versatility: A wide range of carbonyl compounds can be used as reaction partners for N-alkylisatins.

Stereocontrol: Asymmetric variations of the aldol reaction have been developed, enabling the synthesis of enantioenriched products. nih.gov

Foundation for further reactions: The initial aldol adduct serves as a versatile intermediate for subsequent transformations. pressbooks.pubmasterorganicchemistry.com

Following the initial aldol addition, a crucial step in forming the characteristic exocyclic double bond of the this compound scaffold is the dehydration of the β-hydroxy intermediate. wikipedia.orgpressbooks.pub The stereoselectivity of this elimination reaction is of paramount importance as it dictates the geometry of the final olefin. mdpi.com The formation of either the (E)- or (Z)-isomer can significantly impact the biological activity of the molecule.

Strategies to control the stereochemical outcome include:

Reaction Conditions: The choice of acid or base catalyst and reaction temperature can influence the stereoselectivity of the dehydration. pressbooks.pub

Substrate Control: The steric and electronic properties of the substituents on the aldol adduct can direct the elimination pathway. au.dk

Specialized Reagents: Reagents like the Burgess reagent are known to facilitate syn-elimination, offering a degree of stereochemical control. au.dk

The ability to selectively synthesize a specific olefin isomer is a significant advantage in the development of potent and selective therapeutic agents. mdpi.com

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product. tcichemicals.comum.edu.mt This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. tcichemicals.commdpi.com For the synthesis of this compound derivatives, MCRs can assemble intricate molecular architectures in a single pot. researchgate.net

A notable example is the Ugi four-component reaction, which involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. researchgate.net This and other MCRs have been successfully applied to the synthesis of complex heterocyclic systems incorporating the this compound motif.

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. mdpi.comnih.gov In the synthesis of this compound scaffolds, transition metal-catalyzed cyclization reactions have emerged as powerful methods. mdpi.commdpi.com

Copper-catalyzed reactions, in particular, have been extensively used for the formation of carbon-nitrogen and carbon-carbon bonds. mdpi.com These methods can involve the intramolecular cyclization of appropriately functionalized precursors. For instance, the copper-catalyzed cyclization of ortho-haloanilines with various coupling partners can lead to the formation of the indolinone ring system. The versatility of transition metal catalysis allows for a broad substrate scope and functional group tolerance. mdpi.comrsc.org

| Catalyst | Reactants | Product Type | Reference |

| Copper | ortho-haloanilines, alkynes | 3-substituted indolinones | mdpi.com |

| Palladium | Aryl iodides, NaN3, oxalic acid | N-formylanilines | organic-chemistry.org |

| Cobalt | 2-bromobenzamides, carbodiimides | 3-(imino)isoindolin-1-ones | mdpi.com |

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and simplified procedures. researchgate.netorganic-chemistry.org A highly efficient one-pot approach for the synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles has been developed. mdpi.comnih.gov This method involves a base-assisted aldol reaction of ortho-nitroacetophenones, followed by hydrocyanation, which triggers a reductive cyclization. mdpi.comnih.gov This streamlined process combines the formation of the chalcone (B49325) precursor and its subsequent cyclization into a single operation. mdpi.com

The optimization of such one-pot procedures often involves careful selection of catalysts and reaction conditions to ensure compatibility between the different reaction steps. organic-chemistry.orgmdpi.com

| Reactants | Key Steps | Product | Reference |

| ortho-nitroacetophenones, aldehydes, cyanide source | Aldol reaction, hydrocyanation, reductive cyclization | (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles | mdpi.comnih.gov |

| o-phenylenediamines, aryl aldehydes | Condensation | 2-substituted benzimidazoles | organic-chemistry.org |

Novel Reagents and Advanced Functionalization Techniques

The continuous development of new reagents and functionalization methods is crucial for expanding the accessible chemical space of this compound derivatives. These advancements enable the introduction of novel functionalities and the creation of molecules with tailored properties.

Recent progress includes the use of novel organocatalysts, such as prolinamide catalysts, for direct aldol additions. nih.gov The development of synergistic photoredox and pyridoxal (B1214274) radical biocatalysis represents a novel activation mode for the stereoselective synthesis of diverse non-canonical amino acids, a strategy that could potentially be adapted for the functionalization of the this compound scaffold. nih.gov

Advanced functionalization techniques also encompass the use of electrochemistry to drive stereoselective reactions, offering a green and efficient alternative to traditional methods that often require transition metal catalysts or external oxidizing agents. rsc.org Furthermore, the development of new synthetic routes to access previously challenging derivatives, such as the one-pot synthesis of trans-2,3-diaminoindolines, opens up new avenues for derivatization. rsc.org The synthesis and study of oxime derivatives of related cyclic ketones also highlight a potential area for novel functionalization of the this compound core. rsc.org

Utilization of Isatin (B1672199) and Indoline-2,3-dione Derivatives as Key Precursors

The synthesis of this compound and its derivatives frequently employs isatin (1H-indole-2,3-dione) and its analogs as foundational precursors. nih.govresearchgate.net A primary and highly effective method for this transformation is the Knoevenagel condensation. scispace.comniscpr.res.in This reaction involves the condensation of the active C3-carbonyl group of isatin with a compound containing an active methylene (B1212753) group. scispace.comeurjchem.com

The versatility of the Knoevenagel condensation allows for the use of various active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, to generate a diverse range of this compound derivatives. scispace.comeurjchem.com The reaction is typically facilitated by a catalyst. A variety of catalysts have been successfully employed, including piperidinium (B107235) acetate, molecular iodine, and sulfonic acid functionalized silica (B1680970) (SBA-Pr-SO3H). scispace.comniscpr.res.insemanticscholar.org For instance, the use of SBA-Pr-SO3H in an aqueous medium provides an environmentally benign and efficient route, often resulting in excellent yields and short reaction times. scispace.com Similarly, molecular iodine has been demonstrated as an inexpensive, non-toxic, and effective catalyst for this condensation, offering high yields and operational simplicity. semanticscholar.org

The reaction conditions can be optimized to improve yields and reaction times. For example, using a 10% mole of iodine catalyst in boiling ethanol (B145695) can yield products within 30 minutes. ugm.ac.id The choice of solvent can also influence the reaction, with ethanol, methanol, and DMSO being commonly used. scispace.com

Selective Derivatization and Substitution Strategies

The functionalization of the this compound scaffold can be achieved through selective derivatization and substitution, both at the nitrogen atom of the indole (B1671886) ring and at the exocyclic methylene group. These modifications are crucial for tuning the molecule's properties for various applications.

N-Substitution:

The nitrogen atom of the isatin precursor can be substituted prior to the Knoevenagel condensation. This allows for the introduction of a wide array of functional groups. For example, N-substituted isatins can be synthesized through methods like N-alkylation or N-arylation. nih.govdergipark.org.tr These N-substituted isatins can then undergo condensation with active methylene compounds to yield N-substituted this compound derivatives. chalcogen.ro The choice of the N-substituent can influence the reactivity and properties of the final product. For instance, both electron-donating and electron-withdrawing groups on the N-aryl ring are well-tolerated in these syntheses. rsc.org

Substitution at the Exocyclic Methylene Group:

The exocyclic double bond of the this compound core is highly reactive and susceptible to various transformations, allowing for further derivatization. One common strategy is the Michael addition reaction. Nucleophiles can add to the β-position of the α,β-unsaturated system, leading to the formation of 3,3-disubstituted oxindoles. acs.org

Morita-Baylis-Hillman (MBH) carbonates derived from isatins are versatile intermediates for creating diverse 3-substituted oxindoles. beilstein-journals.org These MBH carbonates can react with various nucleophiles, including those containing nitrogen and phosphorus, to yield a range of functionalized products with high diastereoselectivity. beilstein-journals.org

Below is a table summarizing various synthetic strategies for 3-arylmethyl-2-oxindole derivatives, which are structurally related to this compound.

| Reaction Type | Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | 2-Oxindole and substituted benzaldehydes | Piperidine, methanol | 3-Arylmethylene-2-oxindoles (E/Z mixtures) | jst.go.jp |

| Hydrogenation | 3-Arylmethylene-2-oxindoles | H₂, Pd-C, methanol | 3-Arylmethyl-2-oxindoles (racemic) | jst.go.jp |

| Hydride Reduction | 3-Arylmethylene-2-oxindoles | NaBH₄, methanol-DMF | 3-Arylmethyl-2-oxindoles (racemic) | jst.go.jp |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound scaffolds is an area of increasing importance, aiming to develop more sustainable and environmentally friendly processes. nih.gov These principles focus on various aspects of a chemical reaction, including atom economy, the use of less hazardous materials, and the implementation of catalytic and recoverable systems. ulaval.ca

Atom Economy Maximization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwikipedia.org In the context of this compound synthesis, maximizing atom economy involves choosing reaction pathways that minimize the formation of byproducts.

The Knoevenagel condensation, a key reaction in the synthesis of these scaffolds, is an example of an addition reaction which can be highly atom-economical. jocpr.comrsc.org In an ideal Knoevenagel condensation, the atoms from the isatin derivative and the active methylene compound are all incorporated into the final this compound product, with the only byproduct being a small molecule like water. This contrasts with substitution or elimination reactions, which inherently generate more waste. rsc.org

For example, the synthesis of ibuprofen (B1674241) was historically a six-step process with a low atom economy of 40%. A newer, three-step synthesis developed by the BHC company has a significantly improved atom economy of 77%, showcasing the potential for designing more atom-economical routes. rsc.org While specific atom economy percentages for various this compound syntheses are not always reported, the focus on addition and cycloaddition reactions is a strategic approach to maximize it. nwnu.edu.cn

Design of Less Hazardous Synthetic Processes

Designing less hazardous synthetic processes is a fundamental aspect of green chemistry, aiming to use and generate substances with minimal toxicity to humans and the environment. wordpress.comgctlc.org This principle encourages the replacement of toxic reagents and solvents with safer alternatives. youtube.com

In the synthesis of this compound, this can be achieved by:

Using Greener Solvents: Traditional organic solvents like DMSO, methanol, and ethanol can be replaced with more environmentally benign options. scispace.com Water is a highly desirable green solvent, and several syntheses of isatin derivatives have been successfully carried out in aqueous media. scispace.comniscpr.res.in For instance, the Knoevenagel condensation of isatins with active methylene compounds can be performed efficiently in water, often with the aid of a catalyst. niscpr.res.intandfonline.com

Employing Non-Toxic Catalysts: The use of hazardous and corrosive catalysts should be avoided. Molecular iodine, for example, is considered a "green" catalyst due to its low toxicity and cost-effectiveness. semanticscholar.org Similarly, simple and inexpensive inorganic bases can be used as catalysts in some transformations. rsc.org

Avoiding Hazardous Reagents: The selection of starting materials and reagents plays a crucial role. For example, some synthetic routes for isatin itself have been developed to avoid the use of harsh or toxic chemicals. dergipark.org.tr

Implementation of Enzymatic Catalysis in Synthetic Transformations

Enzymatic catalysis offers a powerful tool for developing greener synthetic routes to this compound and its precursors. Enzymes operate under mild conditions, often in aqueous environments, and exhibit high selectivity, which can reduce the need for protecting groups and minimize the formation of byproducts. acs.org

While specific examples of enzymatic catalysis directly for the Knoevenagel condensation to form this compound are not extensively documented in the provided search results, the broader application of enzymes in organic synthesis is well-established. For instance, the industrial synthesis of semi-synthetic antibiotics like ampicillin (B1664943) and amoxicillin (B794) has been significantly improved by using enzymes, which eliminates the need for protecting groups and reduces waste. acs.org

The potential for applying enzymatic methods to the synthesis of isatin derivatives is significant. Biocatalysis could be employed for the selective functionalization of the isatin core or for the resolution of racemic mixtures of substituted oxindoles, contributing to more sustainable and efficient synthetic processes.

Development and Application of Recoverable Promoter Systems

Several recoverable promoter systems have been developed for the synthesis of this compound derivatives via the Knoevenagel condensation:

Solid-Supported Catalysts: Sulfonic acid functionalized silica (SBA-Pr-SO3H) is a nano-porous solid acid catalyst that has been shown to be highly efficient and recyclable for the Knoevenagel condensation of isatins. scispace.comeurjchem.com It can be easily recovered from the reaction mixture and reused without a significant loss of activity. scispace.com

Magnetic Nanoparticles: Catalysts immobilized on magnetic nanoparticles offer a convenient method for recovery using an external magnetic field. unirc.itmdpi.com For instance, dicationic ionic liquids supported on silica-coated iron oxide nanoparticles have been used as a recyclable nanocatalyst for Knoevenagel condensations. unirc.it These catalysts can be reused multiple times with minimal loss of catalytic activity. mdpi.com

Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst and are often recyclable. aston.ac.uk Imidazolium-based ionic liquids have been used to promote the Knoevenagel condensation, and they can be recycled without a significant decrease in their catalytic activity. aston.ac.uk

Other Recyclable Catalysts: Other materials like chitosan (B1678972) and modified montmorillonite (B579905) K10 have also been explored as reusable catalysts for the Knoevenagel condensation. tandfonline.comresearchgate.net Sodium chloride has even been reported as an eco-friendly and efficient promoter for this reaction in an ethanol-water mixture. tandfonline.comresearchgate.net

The following table provides examples of recoverable promoter systems used in the synthesis of this compound derivatives.

| Promoter System | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Sulfonic acid functionalized silica (SBA-Pr-SO3H) | Knoevenagel condensation of isatins | High efficiency, recyclability, environmentally benign | scispace.comeurjchem.com |

| Magnetic Nanoparticle-Supported Catalysts | Knoevenagel condensation | Easy recovery with a magnet, reusable | unirc.itmdpi.com |

| Imidazolium-based Ionic Liquids | Knoevenagel condensation | Act as both catalyst and solvent, recyclable | aston.ac.uk |

| Chitosan | Knoevenagel condensation | Reusable solid base catalyst | tandfonline.com |

| Sodium Chloride (NaCl) | Knoevenagel condensation | Eco-friendly, efficient, easy product isolation | tandfonline.comresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Oxomethylideneindolin 2 One

Fundamental Reaction Types and Transformations

The exocyclic double bond of 3-oxomethylideneindolin-2-one, also known as 3-methyleneoxindole, is an electrophilic center susceptible to nucleophilic attack. This reactivity is attributed to the polarization of the C=C bond due to the electron-withdrawing nature of the adjacent carbonyl group. A variety of nucleophiles can add to this activated double bond, leading to the formation of diverse 3-substituted oxindole derivatives.

One of the prominent examples of nucleophilic addition is the [3+2] cycloaddition reaction. In this reaction, 3-methyleneoxindoles act as a two-carbon component that reacts with a three-atom synthon. For instance, the reaction with isatin-derived Morita–Baylis–Hillman (MBH) carbonates, in the presence of a chiral tertiary amine catalyst, yields complex dispirooxindole frameworks. acs.orgresearchgate.net This transformation proceeds with high regio- and stereoselectivity, constructing two adjacent quaternary spirostereocenters. acs.orgresearchgate.net The reaction is sensitive to electronic effects, with electron-withdrawing substituents on the phenyl ring of the 3-methyleneoxindole generally leading to higher yields compared to electron-rich substrates. acs.org

The versatility of 3-methyleneoxindoles as acceptors in nucleophilic additions is further demonstrated in their reactions with various N- and P-containing nucleophiles, which result in a range of functionalized 3-substituted oxindoles. beilstein-journals.org The general scheme for nucleophilic addition is characterized by the attack of a nucleophile on the β-carbon of the exocyclic double bond, which breaks the π-bond. wikipedia.org

Table 1: Examples of Nucleophilic Addition Reactions with 3-Methyleneoxindoles

| Nucleophile/Reaction Partner | Catalyst/Conditions | Product Type | Ref. |

| Isatin-derived MBH carbonates | Chiral tertiary amine (e.g., β-isocupreidine) | 3,3′-Cyclopentenyldispirooxindoles | acs.org |

| Ethyl 2,3-butadienoate | Planar chiral phosphine–phenol (B47542) catalyst | Cyclopentene-fused C3-spirooxindoles | |

| Various N- and P-containing nucleophiles | Base-promoted | Functionalized 3-substituted oxindoles | beilstein-journals.org |

Sigmatropic Rearrangements Involving the Methylidene Moiety

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. The methylidene moiety of this compound can participate in such transformations, particularly beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangements. nih.govmdpi.com These reactions are powerful methods for carbon-carbon bond formation and can lead to a significant increase in molecular complexity in a single step. nih.govbeilstein-journals.org

A notable application involves the thermal beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of a propargylic acetate precursor to generate an allenyl acetate intermediate, which can then undergo further reactions. beilstein-journals.org Although the 3-methyleneoxindole itself is not the starting material for the rearrangement in this specific example, the reaction pathway highlights how functionalities related to the methylidene group can be involved in sigmatropic shifts. The Claisen rearrangement, a well-known beilstein-journals.orgbeilstein-journals.org-sigmatropic reaction, involves the rearrangement of allyl vinyl ethers or allyl aryl ethers. libretexts.org While direct examples involving this compound are less common in the provided context, the fundamental principles of these rearrangements are applicable to related systems. libretexts.orgyoutube.com

These rearrangements are often thermally induced and proceed through a cyclic transition state. libretexts.org The stereochemical outcome of the reaction is highly dependent on the geometry of this transition state. mdpi.com

The electrophilic nature of the exocyclic double bond in this compound makes it a prime candidate for Michael addition reactions. wikipedia.orgyoutube.com When the attacking nucleophile is a heteroatom (such as nitrogen, oxygen, or sulfur), the reaction is termed a hetero-Michael addition. researchgate.net This type of reaction is a powerful tool for the covalent modification of biomolecules and the synthesis of various heterocyclic compounds.

3-Methyleneoxindole has been identified as an affinity label for the pi class glutathione S-transferase (GST). nih.gov It covalently modifies the enzyme, leading to its inactivation. The mechanism likely involves a hetero-Michael addition of a nucleophilic amino acid residue in the enzyme's active site to the exocyclic double bond of the inhibitor. Specifically, tryptophan-38 has been identified as the labeled amino acid residue. nih.gov This covalent modification highlights the potential of this compound and its derivatives in chemical biology and drug design.

The general principle of hetero-Michael addition involves the 1,4-addition of a heteroatom nucleophile to the α,β-unsaturated system of the 3-methyleneoxindole. researchgate.net This reaction is synthetically valuable for creating new carbon-heteroatom bonds.

Elucidation of Reaction Mechanisms

The mechanisms of the reactions involving this compound have been investigated through experimental and computational studies. For the [3+2] cycloaddition with isatin-derived MBH carbonates, a plausible catalytic cycle has been proposed. acs.org The reaction is initiated by the formation of an ylide from the MBH carbonate and the chiral tertiary amine catalyst. This ylide then undergoes a nucleophilic α-attack on the 3-methyleneoxindole. A subsequent intramolecular conjugate addition leads to a spirocyclic zwitterionic intermediate. acs.orgresearchgate.net The final product is formed after a 1,3-proton shift and elimination of the catalyst. acs.org

In the context of sigmatropic rearrangements, the mechanism of a beilstein-journals.orgbeilstein-journals.org-sigmatropic reaction, such as the Claisen rearrangement, involves a concerted pericyclic transition state where six electrons move in a cyclic array. libretexts.org For a tandem beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement/[2+2] cycloaddition, the proposed mechanism starts with the thermal rearrangement of a propargylic acetate to an allenyl acetate intermediate. This is then followed by a [2+2] cycloaddition. beilstein-journals.org

The hetero-Michael addition follows a standard conjugate addition mechanism. A nucleophile attacks the β-carbon of the exocyclic double bond, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct.

The identification and characterization of reaction intermediates are crucial for understanding the mechanistic details of chemical transformations. In the asymmetric [3+2] cycloaddition of 3-methyleneoxindoles with isatin-derived MBH carbonates, a spirocyclic zwitterionic intermediate is proposed. acs.org While direct observation of such transient species can be challenging, their existence is often inferred from the final product structure and control experiments. acs.org

In some cycloaddition reactions, the formation of a zwitterionic intermediate is the first stage, which then converts to the final product. researchgate.net The characterization of these intermediates can sometimes be achieved through spectroscopic methods under specific conditions or by trapping experiments. For instance, in the synthesis of 3-methylene isoindolinones, a related class of compounds, intermediates can be generated and subsequently treated with reagents to yield the final products, providing indirect evidence for their structure. researchgate.net

Table 2: Proposed Intermediates in Reactions of 3-Methyleneoxindole Derivatives

| Reaction Type | Proposed Intermediate | Evidence/Characterization Method | Ref. |

| [3+2] Cycloaddition | Spirocyclic zwitterion | Inferred from product structure and control experiments | acs.org |

| Tandem beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement/[2+2] Cycloaddition | Allenyl acetate | Postulated as a transient species in the reaction pathway | beilstein-journals.org |

| Hetero-Michael Addition | Enolate | A common intermediate in Michael addition reactions | wikipedia.org |

Electronic Structure and Reactivity Principles

The reactivity and electronic characteristics of this compound are extensively analyzed using computational quantum chemical methods. These theoretical frameworks provide profound insights into the molecule's behavior in chemical reactions, particularly cycloadditions.

Applications of Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical bonding and molecular reactivity by analyzing the changes in electron density throughout a reaction process. researchgate.net This theory moves beyond frontier molecular orbital (FMO) analysis to provide a more comprehensive picture of reaction mechanisms.

Studies on related heterocyclic systems, such as azomethine ylides derived from isatin (B1672199) (the core structure of this compound), demonstrate the utility of MEDT in elucidating reaction pathways. semanticscholar.org For instance, the [3+2] cycloaddition (32CA) reactions, a common reactivity mode for compounds with activated double bonds, are well-characterized using this approach. semanticscholar.orgnih.gov

Key applications and findings from MEDT analyses include:

Electron Localization Function (ELF) Topological Analysis: This analysis reveals the electronic structure of the molecule. For example, in related reactive species, ELF analysis can identify pseudoradical or zwitterionic characteristics, which dictate their reactivity. semanticscholar.orgnih.gov The analysis of electron localization provides a clear picture of lone pairs and bonding regions. researchgate.net

Bonding Evolution Theory (BET): BET studies provide a detailed description of the bond formation sequence along the reaction coordinate. nih.govrsc.org This allows for the characterization of mechanisms as concerted, stepwise, or the more nuanced "two-stage one-step" processes. semanticscholar.org In polar reactions involving similar structures, BET has shown that bond formation can be highly asynchronous. nih.gov

Global Electron Density Transfer (GEDT): The calculation of GEDT at the transition state (TS) is crucial for quantifying the polar nature of a reaction. semanticscholar.org A significant GEDT value (typically >0.20 e) indicates a polar process, which is often associated with a lower activation energy. semanticscholar.org This helps classify reactions as having non-polar, polar, or ionic character. nih.gov

Through MEDT, the reactivity of molecules like this compound can be rationalized based on the intrinsic electronic structure of the reactants, leading to accurate predictions of reaction mechanisms and selectivity. researchgate.net

Analysis of Electrophilicity and Nucleophilicity Indices

Conceptual Density Functional Theory (DFT) provides a set of reactivity indices that quantify the inherent electrophilic and nucleophilic nature of a molecule. researchgate.net These indices are instrumental in predicting how a molecule will behave in polar reactions. researchgate.netbeilstein-archives.org

The primary indices are:

Electrophilicity Index (ω): This index, expressed in eV, measures the stabilization in energy when a system acquires additional electronic charge from its environment. researchgate.net It provides an absolute scale for the electrophilic character of a molecule. researchgate.net Strong electrophiles, such as dicyanoethylene, possess high ω values, indicating a high propensity to accept electrons. nih.gov

Nucleophilicity Index (N): This index quantifies the nucleophilic character of a molecule. Species with high N values are considered strong nucleophiles. For instance, certain azomethine ylides derived from isatin have been classified as "supernucleophiles" due to their high N index, indicating a strong tendency to donate electrons. semanticscholar.org

The interplay between the electrophilicity of one reactant and the nucleophilicity of another governs the feasibility and rate of polar cycloaddition reactions. researchgate.net A large difference in these indices between two reacting species typically points to a highly polar reaction with a very low activation energy. nih.govresearchgate.net

The table below illustrates typical electrophilicity and nucleophilicity indices for representative organic molecules, providing a scale for classifying reagents.

| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) | Classification |

| Dicyanoethylene | -6.34 | 4.45 | 4.51 | 0.65 | Strong Electrophile |

| Azomethine Imine | -2.68 | 4.88 | 0.74 | 3.51 | Good Nucleophile |

| Phenyl Vinyl Sulphone | -4.68 | 5.76 | 1.90 | 1.55 | Strong Electrophile |

| Isatin-derived AY | -2.25 | 4.29 | 0.59 | 4.78 | Supernucleophile |

Data compiled from related studies for illustrative purposes. semanticscholar.orgnih.gov

Based on its structure featuring an exocyclic double bond conjugated with two carbonyl groups, this compound is expected to exhibit a strong electrophilic character.

Correlation of Quantum Chemical Parameters with Chemical Reactivity

Quantum chemical calculations provide a range of parameters that are directly correlated with the chemical reactivity of molecules. mdpi.com These descriptors, derived from the electronic structure, help rationalize and predict reaction outcomes. rasayanjournal.co.in

Key quantum chemical parameters include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental to understanding reactivity. nih.gov

EHOMO relates to the ability to donate electrons (nucleophilicity). Higher EHOMO values indicate stronger nucleophilicity.

ELUMO relates to the ability to accept electrons (electrophilicity). Lower ELUMO values suggest stronger electrophilicity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity. rasayanjournal.co.in

Chemical Hardness (η) and Softness (S): Chemical hardness (η = (ELUMO - EHOMO)/2) measures the resistance to change in electron distribution. nih.gov Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. researchgate.netrasayanjournal.co.in Softness (S) is the reciprocal of hardness.

Electronic Chemical Potential (μ): This parameter (μ = (EHOMO + ELUMO)/2) measures the tendency of electrons to escape from a system. beilstein-archives.orgnih.gov It is related to the electronegativity of the molecule.

A strong correlation exists between these calculated parameters and experimentally observed reactivity. For example, a low LUMO energy for an electrophile and a high HOMO energy for a nucleophile facilitate a rapid reaction, consistent with the Hard-Soft Acid-Base (HSAB) principle. beilstein-archives.org Quantum chemical studies on various heterocyclic compounds have successfully used these descriptors to rationalize their dienophilic reactivity in Diels-Alder reactions and their participation in polar cycloadditions. researchgate.netnih.gov The calculated parameters for a series of related compounds can effectively predict their relative reactivities in a given chemical transformation. rasayanjournal.co.in

The following table presents representative quantum chemical parameters for molecules involved in cycloaddition reactions.

| Parameter | Azomethine Imine (Nucleophile) | Dicyanoethylene (Electrophile) |

| EHOMO (eV) | -5.10 | -8.57 |

| ELUMO (eV) | -0.26 | -4.11 |

| HOMO-LUMO Gap (ΔE) (eV) | 4.84 | 4.46 |

| Chemical Hardness (η) (eV) | 2.42 | 2.23 |

| Electronic Chemical Potential (μ) (eV) | -2.68 | -6.34 |

Values are illustrative and based on data from related systems. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Oxomethylideneindolin 2 One

X-ray Crystallography Studies

X-ray crystallography stands as the gold standard for unequivocally determining the atomic and molecular structure of a compound. This technique provides precise coordinates of atoms in three-dimensional space, offering unparalleled insight into bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) analysis provides the most precise and unambiguous determination of a molecule's solid-state structure. This method involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which atomic positions can be inferred.

Despite the power of this technique, a comprehensive search of the scientific literature did not yield a publicly available, fully refined crystal structure specifically for the parent compound, 3-Oxomethylideneindolin-2-one. While crystal structures for numerous derivatives, such as (E)-3-(2,6-Dichlorobenzylidene)indolin-2-one and 3-(diphenylmethylidene)indolin-2-one, have been reported, the specific crystallographic parameters for the unsubstituted title compound are not available in the reviewed sources. researchgate.netnih.gov The determination of its crystal system, space group, and precise unit cell dimensions remains a subject for future investigation.

Co-crystal Structure Analysis of this compound Ligand-Biomolecule Complexes

Understanding how a small molecule interacts with a biological macromolecule is crucial for drug design and molecular biology. Co-crystal structure analysis, where a ligand is crystallized with its target biomolecule, provides a static snapshot of this interaction at the atomic level.

This compound, also known as 3-methyleneoxindole (MOI), has been identified as a potent affinity label for the dimeric pi class glutathione S-transferase (GST P1-1), an enzyme often overexpressed in cancer tissues and involved in detoxification processes. nih.gov While a direct co-crystal structure of MOI bound to GST P1-1 has not been reported, extensive biochemical and structural data provide a clear model of its binding. nih.gov

Studies have shown that MOI irreversibly inactivates the enzyme by covalently modifying a specific amino acid residue. nih.gov Through proteolytic digest and analysis of the modified enzyme, Tryptophan 38 (Trp38) was identified as the sole amino acid labeled by MOI. nih.gov This finding is strongly supported by the known crystal structure of human GST P1-1 complexed with ethacrynic acid (PDB ID: 2GSS), a known inhibitor. In this structure, the indole (B1671886) ring of Trp38 is located less than 4 Å from the bound inhibitor, placing it squarely within the substrate-binding site (H-site). nih.gov This proximity suggests that MOI binds similarly in this substrate site, allowing for its specific reaction with Trp38. nih.gov This targeted interaction highlights the potential of the this compound scaffold in designing selective enzyme inhibitors. nih.gov

Investigations into Structural Dynamics and Conformational Flexibility

The static picture provided by crystallography can be complemented by studies into a molecule's dynamic behavior. Conformational flexibility—the ability of a molecule to adopt different spatial arrangements—can be critical for its ability to bind to a receptor or enzyme. These dynamics can be investigated through computational methods or advanced experimental techniques like temperature-dependent X-ray diffraction.

For this compound, specific investigations into its structural dynamics and conformational flexibility are not extensively detailed in the current scientific literature. The core indolinone ring system is largely planar and rigid, but some degree of rotational freedom may exist, which could influence its interaction with biological targets. Detailed computational modeling and further experimental work would be required to fully characterize the conformational landscape of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H (protons) and ¹³C.

Proton (¹H) NMR Spectral Analysis for Structural Assignment

Proton (¹H) NMR spectroscopy provides detailed information about the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons.

A definitive, peer-reviewed source detailing the complete experimental ¹H NMR spectral data for this compound could not be identified in the searched literature. However, based on its structure, the following proton signals would be anticipated:

Aromatic Protons: Four distinct signals corresponding to the protons on the benzene ring portion of the indolinone core. These would typically appear in the downfield region (approx. 6.8-7.6 ppm) and exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent aromatic protons.

Amide Proton (N-H): A single, often broad, signal for the proton attached to the nitrogen atom. Its chemical shift can be highly variable depending on the solvent and concentration but is typically found in the downfield region.

Methylene (B1212753) Protons (=CH₂): Two signals for the exocyclic methylene protons. Due to their different spatial relationship to the carbonyl group, they are chemically non-equivalent and would be expected to appear as distinct signals, likely singlets or narrowly split doublets, in the vinylic region of the spectrum.

An accurately assigned and reported spectrum from a primary literature source is required for definitive structural confirmation.

Saturation-Transfer Difference (STD) NMR for Ligand-Protein Binding Characterization

Saturation-Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for identifying and characterizing the binding of small molecule ligands to large protein receptors. unimi.itresearchgate.netresearchgate.net This technique is particularly valuable for studying weak and transient interactions, which are often difficult to detect using other structural methods. unimi.it The core principle of STD NMR involves the transfer of magnetization from the protein to a bound ligand. nih.gov

The experiment is conducted by selectively saturating a region of the ¹H NMR spectrum where only protein resonances appear. This saturation spreads throughout the entire protein via a process called spin diffusion. nih.gov If a ligand, such as this compound, is bound to the protein, the saturation is transferred to its protons. When the ligand dissociates back into the solution, it carries this "memory" of saturation, leading to a decrease in the intensity of its corresponding signals in the NMR spectrum. nih.gov

A reference spectrum is recorded without protein saturation, and the difference between the two spectra reveals only the signals of the binding ligand. The protons of the ligand that are in closest proximity to the protein surface receive the most saturation, resulting in the strongest signals in the STD spectrum. unimi.it This allows for the mapping of the ligand's "binding epitope," which is the specific part of the molecule that directly interacts with the protein. researchgate.net By analyzing the relative intensities of the signals in the STD NMR spectrum, researchers can deduce the orientation of this compound within the protein's binding pocket.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, MS provides precise confirmation of its molecular mass and offers insights into its structural stability.

Upon ionization in the mass spectrometer, a molecular ion (M+) is formed. The high-resolution mass spectrum would confirm the elemental composition of this compound (C₉H₅NO₂). The fragmentation of the molecular ion occurs through the cleavage of specific bonds, yielding a unique pattern of fragment ions. Common fragmentation pathways for carbonyl compounds and aromatic systems can be predicted. miamioh.eduyoutube.com For instance, α-cleavage adjacent to the carbonyl groups is a predominant fragmentation mode. miamioh.edu The loss of small, stable neutral molecules like carbon monoxide (CO) is also a common fragmentation pathway for such structures.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (Predicted) | Corresponding Neutral Loss |

|---|---|---|

| [C₉H₅NO₂]⁺ | 159 | (Molecular Ion) |

| [C₈H₅NO]⁺ | 131 | CO |

| [C₈H₅N]⁺ | 115 | CO₂ |

This table presents predicted fragmentation data based on general principles of mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. vscht.cz It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct functional groups.

The most prominent peaks would be associated with the carbonyl (C=O) groups and the carbon-carbon double bonds (C=C). The lactam carbonyl and the ketone carbonyl stretching vibrations typically appear as strong, sharp peaks in the region of 1670-1780 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org The presence of conjugation in the molecule can shift these absorptions to lower wavenumbers. Additionally, the N-H stretching vibration of the indole ring would be visible in the 3300-3500 cm⁻¹ range, often as a sharp, less intense band compared to an O-H band. pressbooks.pubopenstax.orglibretexts.org Stretching vibrations from the C=C bonds of the aromatic ring and the exocyclic double bond would be found in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Lactam) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 libretexts.org |

| C=O (Lactam, Ketone) | Stretch | 1670 - 1780 openstax.org |

This table outlines the expected IR absorption regions for the functional groups present in the molecule based on established spectroscopic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is particularly useful for analyzing compounds with chromophores—functional groups that absorb light—and conjugated systems. shu.ac.uk The structure of this compound, featuring an extended system of conjugation across the indole ring and the exocyclic double bond with carbonyl groups, makes it well-suited for UV-Vis analysis.

The absorption of UV radiation by organic molecules is typically due to electronic transitions such as π → π* and n → π. shu.ac.ukyoutube.com The highly conjugated system in this compound allows for π → π transitions, which are generally intense and occur at longer wavelengths. The non-bonding electrons (n) on the oxygen and nitrogen atoms can undergo n → π* transitions, which are typically less intense. shu.ac.uk Studies have shown that a similar compound in tetrahydrofuran (THF) exhibits an intense absorption centered at 290 nm. researchgate.net Upon irradiation, new bands can appear at different wavelengths, indicating photochemical changes in the electronic structure. researchgate.net

Table 3: UV-Vis Absorption Data

| Solvent | λmax (nm) | Type of Transition (Probable) |

|---|

This table presents reported experimental absorption data for a closely related structure, indicative of the electronic transitions in this compound.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating, identifying, and purifying compounds. For this compound, High-Performance Liquid Chromatography (HPLC) is a primary method for assessing its purity and analyzing it within complex mixtures. This technique separates components based on their differential partitioning between a stationary phase and a mobile phase.

To assess the purity of a sample of this compound, a reversed-phase HPLC method would typically be employed. In this setup, the compound is passed through a column with a nonpolar stationary phase, using a polar mobile phase. The purity is determined by the presence of a single, sharp peak in the resulting chromatogram. The area under this peak is proportional to the concentration of the compound.

Peak purity can be further verified using a photodiode-array (PDA) detector, which acquires UV-Vis spectra across the entire peak. nih.gov If the spectra are consistent from the upslope to the downslope of the peak, it provides strong evidence that the peak corresponds to a single, pure compound. nih.gov This multi-wavelength detection is a key requirement in method validation, especially in pharmaceutical analysis. nih.gov

Table 4: Typical Chromatographic Method for Purity Analysis

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Gradient of water and acetonitrile/methanol |

| Detection | UV-Vis Photodiode-Array (PDA) Detector |

Computational Chemistry and Molecular Modeling Studies of 3 Oxomethylideneindolin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-Oxomethylideneindolin-2-one, these simulations provide critical insights into its potential as a ligand for various biological receptors.

Prediction of Binding Modes and Affinities within Biological Receptors

Docking studies involving derivatives of this compound have been instrumental in predicting their binding modes and estimating their binding affinities to various protein targets. For instance, in studies of related quinoline derivatives, significant docking scores have been observed, with values reaching as high as -8.885 kcal/mol against DNA gyrase, indicating strong and favorable binding interactions. While specific binding affinity data for this compound is not extensively documented in isolation, the high affinities of its derivatives underscore the potential of the core oxindole scaffold for potent receptor binding.

The binding affinity is a measure of the strength of the interaction between a ligand and its receptor. A lower binding energy value typically indicates a more stable and favorable binding interaction. The predicted binding affinities for derivatives provide a strong rationale for further investigation of this compound as a lead compound in drug discovery.

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Quinoline Derivatives | DNA Gyrase | -8.885 |

This table presents representative binding affinity data for a derivative of the core compound to illustrate the potential binding strength of this chemical class.

Detailed Analysis of Active Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The specific interactions between a ligand and the amino acid residues within the active site of a protein are crucial for its biological activity. For this compound, its chemical structure, featuring a carbonyl group and an exocyclic double bond, allows for a variety of interactions.

Hydrogen bonds, which are electrostatic attractions between a hydrogen atom and a nearby electronegative atom like oxygen or nitrogen, play a significant role in the binding of oxindole derivatives. The carbonyl oxygen of the indolin-2-one ring is a prime candidate for forming hydrogen bonds with donor residues in a protein's active site.

Hydrophobic interactions are another key factor in ligand binding. The aromatic benzene ring of the this compound scaffold can engage in hydrophobic interactions with nonpolar amino acid residues such as tryptophan, phenylalanine, and leucine. Research has shown that 3-methyleneoxindole can act as an affinity label for glutathione S-transferase pi, specifically targeting Tryptophan 38, highlighting the importance of these hydrophobic interactions in its binding mechanism. The planarity of the ring system allows for effective stacking and interaction within hydrophobic pockets of a receptor.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics simulations provide a dynamic view of the conformational changes and stability of a ligand-receptor complex over time. These simulations are essential for understanding the flexibility of the ligand and the protein, and how their interactions evolve.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and properties of a molecule. These methods are invaluable for elucidating the reactivity and intrinsic properties of this compound.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Orbitals

DFT calculations have been employed to investigate the electronic properties of 3-methyleneoxindole derivatives. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the chemical reactivity and kinetic stability of a molecule.

The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests that the molecule is more reactive. For a derivative of 3-methyleneoxindole, DFT calculations have estimated the HOMO energy to be -7.90 eV and the LUMO energy to be -5.72 eV. This provides a quantitative measure of its electronic characteristics and potential for chemical reactions. The distribution of these orbitals also reveals the most probable sites for electrophilic and nucleophilic attack.

| Molecular Orbital | Calculated Energy (eV) |

| HOMO | -7.90 |

| LUMO | -5.72 |

This table presents DFT-calculated frontier molecular orbital energies for a derivative of this compound.

Geometrical Optimization and Derivation of Molecular Parameters

Geometrical optimization is a fundamental step in computational chemistry where the most stable three-dimensional arrangement of atoms in a molecule is determined. For this compound, this process provides precise information on bond lengths, bond angles, and dihedral angles.

These optimized geometries are crucial for subsequent molecular docking and dynamics simulations, as they represent the lowest energy conformation of the molecule. The planarity of the oxindole ring system, along with the geometry of the exocyclic methylene (B1212753) group, are key structural features that are accurately defined through these calculations. The precise molecular parameters derived from geometrical optimization are essential for building accurate models of ligand-receptor interactions and for understanding the structure-activity relationships of this class of compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool utilized to predict the reactive behavior of a molecule. It provides a visual representation of the three-dimensional charge distribution, highlighting regions that are electron-rich or electron-poor. This information is invaluable for understanding and predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack.

The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These potential values are then color-coded for intuitive interpretation:

Red and Yellow Regions: These colors signify areas of negative electrostatic potential. Such regions are characterized by an excess of electron density and are therefore attractive to electrophiles (electron-seeking species). These are the nucleophilic sites of the molecule.

Blue Regions: Conversely, blue areas indicate a positive electrostatic potential. These are electron-deficient regions and are thus susceptible to attack by nucleophiles (nucleus-seeking species), which are themselves electron-rich. These represent the electrophilic sites.

Green Regions: Green coloration denotes areas of neutral or near-zero potential, which are less likely to be involved in initial electrostatic-driven interactions.

For this compound, an MEP analysis would be instrumental in elucidating its reactivity. Based on its molecular structure, which features an indolin-2-one core with an exocyclic double bond conjugated to a carbonyl group, specific predictions can be made about its electrostatic potential landscape.

The oxygen atoms of the two carbonyl groups are expected to be the most electron-rich centers, making them prominent nucleophilic sites. The hydrogen atom attached to the nitrogen in the indole (B1671886) ring, along with the protons on the aromatic ring, are likely to be the most electron-deficient regions, thus representing the primary electrophilic sites.

The following table provides hypothetical MEP data for this compound to illustrate the expected findings from a computational study. The values represent the calculated electrostatic potential at specific atomic sites, with more negative values indicating a higher propensity for electrophilic attack and more positive values suggesting a higher likelihood of nucleophilic attack.

| Atomic Site | Predicted Electrostatic Potential (kcal/mol) | Reactivity Prediction |

|---|---|---|

| Oxygen of C2-carbonyl | -55.8 | Strongly Nucleophilic (prone to electrophilic attack) |

| Oxygen of exocyclic carbonyl | -52.1 | Nucleophilic (prone to electrophilic attack) |

| Nitrogen (N1) | -25.3 | Moderately Nucleophilic |

| Carbon of C2-carbonyl | +45.2 | Strongly Electrophilic (prone to nucleophilic attack) |

| Carbon of exocyclic carbonyl | +42.7 | Electrophilic (prone to nucleophilic attack) |

| Hydrogen on N1 | +60.5 | Strongly Electrophilic (acidic proton) |

These predicted MEP values suggest that the carbonyl oxygens are the most probable sites for interaction with electrophiles, while the carbonyl carbons and the nitrogen-bound hydrogen are the most likely targets for nucleophiles. This detailed understanding of the electronic landscape of this compound is fundamental for predicting its behavior in chemical reactions and for the rational design of new synthetic pathways involving this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 3 Oxomethylideneindolin 2 One Derivatives

Ligand-Based and Receptor-Based SAR Studies

Structure-activity relationship studies for 3-substituted indolin-2-one derivatives have been pivotal in elucidating the structural requirements for their biological activities, particularly as kinase inhibitors. These studies can be broadly categorized into ligand-based and receptor-based approaches.

Ligand-Based SAR: This approach focuses on comparing the biological activities of a series of structurally related compounds to deduce the influence of different functional groups and substituents. For 3-substituted indolin-2-ones, SAR studies have revealed several key insights:

The Indolin-2-one Core: The oxindole moiety is a critical pharmacophore, often providing essential hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases. ekb.egnih.gov

Substitution at the 3-Position: The nature of the substituent at the C-3 position of the indolin-2-one ring is a primary determinant of potency and selectivity. nih.gov For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones have shown high specificity for the VEGF (Flk-1) receptor tyrosine kinase (RTK). acs.org In contrast, derivatives with substituted benzylidene groups at this position, especially those with bulky substituents on the phenyl ring, exhibit selectivity towards EGF and Her-2 RTKs. acs.org

Substituents on the Indolin-2-one Ring: Modifications on the oxindole ring itself can also modulate activity. For example, the introduction of a fluorine atom at the 5-position has been shown to be beneficial in some cases.

N-Substitution of the Indolin-2-one: Alkylation or arylation of the nitrogen atom of the indolin-2-one ring can influence the compound's properties and binding affinity. mdpi.com

Receptor-Based SAR: This approach utilizes the three-dimensional structure of the biological target, often obtained through X-ray crystallography or homology modeling, to understand the binding interactions between the ligand and the receptor. Molecular docking studies of 3-substituted indolin-2-one derivatives into the ATP-binding pocket of various kinases have provided valuable insights:

Hydrogen Bonding: The N-H group and the carbonyl oxygen of the indolin-2-one core typically form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase. ekb.eg

Hydrophobic Interactions: The aromatic rings of the indolin-2-one scaffold and the substituent at the 3-position often engage in hydrophobic interactions with nonpolar residues in the active site.

Allosteric Binding: Some derivatives have been designed to target allosteric sites on the kinase, offering a potential for greater selectivity and reduced off-target effects. nih.gov

2D- and 3D-QSAR Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure and the biological activity of a series of compounds. These models are invaluable for predicting the activity of novel compounds and for guiding lead optimization.

CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D shape and electrostatic properties. mdpi.com In a CoMFA study, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic interaction energies are calculated at each grid point using a probe atom. These energy values are then used as descriptors to build a QSAR model, typically using Partial Least Squares (PLS) regression.

For a series of pyrrole-indoline-2-ones, a CoMFA model was developed that demonstrated good statistical significance, indicating the importance of steric and electrostatic fields in determining the inhibitory activity against Aurora A kinase. mdpi.com

| Study Subject | Alignment Method | q² (r²cv) | r² |

| Pyrrole-indoline-2-ones as Aurora A inhibitors | Common substructure | 0.726 | 0.972 |

| Isatin (B1672199) derivatives as anti-cancer agents | Common substructure | 0.869 | 0.962 |

This table presents representative CoMFA statistical data from studies on indolin-2-one related derivatives.

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com CoMSIA uses a Gaussian-type function to calculate the similarity indices, which avoids some of the singularities and abrupt changes in potential energy that can occur in CoMFA.

A CoMSIA model for the same series of pyrrole-indoline-2-ones also showed good statistical results, further highlighting the importance of various physicochemical properties in their biological activity. mdpi.com

| Study Subject | Alignment Method | q² (r²cv) | r² |

| Pyrrole-indoline-2-ones as Aurora A inhibitors | Common substructure | 0.566 | 0.984 |

| Isatin derivatives as anti-cancer agents | Common substructure | 0.865 | 0.959 |

This table presents representative CoMSIA statistical data from studies on indolin-2-one related derivatives.

The reliability and predictive ability of a QSAR model are assessed through rigorous statistical validation. Key statistical parameters include:

q² or r²cv (cross-validated r²): This is a measure of the internal predictive ability of the model, typically calculated using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered indicative of a good model. researchgate.net

r² (non-cross-validated r²): This represents the coefficient of determination for the training set and indicates how well the model fits the data. An r² value close to 1.0 suggests a good fit. researchgate.net

r²pred (predictive r²): This is a measure of the external predictive power of the model, calculated using an external test set of compounds that were not used in model development. A high r²pred value confirms the model's ability to predict the activity of new compounds.

Robust QSAR models for indolin-2-one derivatives have been developed with good statistical validation, demonstrating their utility in predicting biological activity. mdpi.com

| Model Type | Study Subject | q² (r²cv) | r² | r²pred |

| CoMFA | Pyrrole-indoline-2-ones | 0.726 | 0.972 | Not Reported |

| CoMSIA | Pyrrole-indoline-2-ones | 0.566 | 0.984 | Not Reported |

| CoMFA | Isatin derivatives | 0.869 | 0.962 | Not Reported |

| CoMSIA | Isatin derivatives | 0.865 | 0.959 | Not Reported |

| 3D-QSAR | Thieno-pyrimidine derivatives | 0.818 (CoMFA), 0.801 (CoMSIA) | 0.917 (CoMFA), 0.897 (CoMSIA) | Not Reported |

This table presents a summary of statistical validation parameters from various QSAR studies on indolin-2-one and related heterocyclic derivatives.

Pharmacophore Model Development for Activity Requirements

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a biological response. For 3-substituted indolin-2-one derivatives, pharmacophore models have been developed to identify the key features required for their activity as kinase inhibitors.

A common pharmacophore model for VEGFR-2 inhibitors based on the indolin-2-one scaffold includes the following features mdpi.com:

A flat heteroaromatic ring: This corresponds to the indolin-2-one core and contains a hydrogen bond acceptor that interacts with key residues in the hinge region of the kinase.

A central aromatic system: This acts as a linker and occupies the space between the hinge-binding region and the DFG motif.

A hydrogen bond acceptor and a hydrogen bond donor (HBA-HBD) moiety: This feature is crucial for interaction with the DFG domain of the kinase.

These models serve as valuable tools for virtual screening of compound libraries to identify new potential inhibitors and for guiding the design of novel derivatives with improved activity.

Identification of Key Structural Determinants Governing Biological Activity and Selectivity

Based on extensive SAR and QSAR studies, several key structural determinants have been identified that govern the biological activity and selectivity of 3-oxomethylideneindolin-2-one derivatives:

The Exocyclic Double Bond: The geometry (E/Z isomerism) of the double bond at the 3-position can significantly impact biological activity. mdpi.com

Substituents on the Phenyl Ring of the Benzylidene Moiety: The nature, position, and size of substituents on the phenyl ring attached to the methylidene bridge are critical for both potency and selectivity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interactions with the target. nih.gov

Heterocyclic Rings as Phenyl Ring Bioisosteres: Replacing the phenyl ring of the benzylidene moiety with various five- or six-membered heterocyclic rings has been a successful strategy to modulate activity and selectivity. Pyrrole, furan, and thiophene rings have been extensively explored. acs.org

Modifications of the Indolin-2-one Scaffold: Introduction of substituents on the aromatic ring of the indolin-2-one core, such as halogens or methoxy groups, can influence the electronic properties and lipophilicity of the molecule, thereby affecting its biological activity. nih.gov

N-Substitution: The presence and nature of a substituent on the nitrogen atom of the indolin-2-one ring can alter the molecule's conformation and its ability to form hydrogen bonds, thus impacting its binding to the target kinase. mdpi.com

Preclinical Biological Activity and Mechanistic Insights of 3 Oxomethylideneindolin 2 One Derivatives

Enzymatic Inhibition Studies (in vitro)

In vitro enzymatic assays are fundamental in preclinical research for determining the direct inhibitory potential of novel compounds against specific enzyme targets, elucidating their mechanism of action, and establishing structure-activity relationships. Derivatives of the 3-oxomethylideneindolin-2-one scaffold have demonstrated significant inhibitory activity against a range of enzymes involved in cell cycle regulation, angiogenesis, inflammation, and viral replication.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2)

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. mdpi.comnih.gov The this compound core has proven to be a valuable scaffold for the development of potent CDK inhibitors.

One notable example is SU9516, a 3-substituted indolinone compound, which selectively inhibits the activity of CDK2. nih.gov Studies have shown that SU9516 binds to the ATP binding site of CDK2, demonstrating a preference for this kinase over others like CDK1 and CDK4. nih.gov This inhibition leads to a reduction in the phosphorylation of the retinoblastoma protein (pRb), a key substrate of CDK2, and can induce cell cycle arrest. nih.gov

Derivatives featuring a 3-hydrazonoindolin-2-one scaffold have also been synthesized and evaluated as CDK2 inhibitors. nih.govnih.gov Certain compounds from this series have displayed promising inhibitory activity against CDK2/cyclin A2. nih.gov For instance, compound HI 5 was identified as a novel CDK2 inhibitor with antiproliferative activity against human breast cancer cells, inducing apoptosis and arresting the cell cycle at the G2/M phase. nih.gov Molecular dynamics studies suggest that the syn-isomer of such compounds has a more favorable binding interaction within the CDK2 active site. nih.govnih.gov

| Compound/Series | Specific Derivative(s) | Target | IC50 Value | Observed Effect |

|---|---|---|---|---|

| 3-Substituted Indolinone | SU9516 | CDK2 | 22 nM | Selective inhibition of CDK2 activity. nih.gov |

| 2-Oxindoline Hydrazones | Compound 6c | CDK2 | 0.22 ± 0.01 µM | Promising CDK2 inhibition activity. nih.gov |

| Compound 10b | CDK2 | 0.25 ± 0.01 µM | Promising CDK2 inhibition activity. nih.gov | |

| 3-Hydrazonoindolin-2-one | HI 5 | CDK2/A2 | - | 49% growth inhibitory activity. nih.gov |

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition (e.g., VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (a tyrosine kinase), are key mediators of this process. researchgate.net Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. researchgate.net The indolin-2-one scaffold is central to several potent VEGFR-2 inhibitors.

Many 3-substituted oxindole derivatives have been developed as dual inhibitors targeting both VEGFR-2 and other receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov This dual inhibition is considered an effective strategy for achieving broader anticancer activity. nih.gov For example, anilino-indole and morpholino-indole based compounds have demonstrated inhibitory activities against both EGFR and VEGFR-2 with IC50 values in the nanomolar to low micromolar range. nih.gov

Research has focused on designing indole (B1671886) derivatives that can effectively target the ATP-binding site within the catalytic domain of VEGFR-2. researchgate.netnih.gov Molecular docking studies of these compounds reveal hydrophobic interactions with key residues like Leu-1033 and Leu-838 within the VEGFR-2 binding site, which are crucial for their inhibitory activity. nih.gov

| Compound Series | Specific Derivative(s) | Target(s) | IC50 Value |

|---|---|---|---|

| Anilino-indole based | Compound VII | EGFR/VEGFR-2 | 18 nM (EGFR), 45 nM (VEGFR-2) nih.gov |

| Morpholino-indole based | Compound VIII | EGFR/VEGFR-2 | 0.007 µM (EGFR), 1.2 µM (VEGFR-2) nih.gov |

| 3-Substituted Oxindole | Compound 6f | EGFR | 1.38 µM nih.gov |

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostanoids, which are mediators of inflammation and pain. youtube.com There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and serves homeostatic functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. youtube.comnih.gov

A series of 1,3-dihydro-2H-indolin-2-one derivatives bearing α,β-unsaturated ketones have been designed and synthesized as potential COX-2 inhibitors. nih.gov In vitro evaluation of these compounds revealed that several derivatives exhibit good inhibitory activity against the COX-2 enzyme. nih.gov Specifically, compounds designated as 4e, 9h, and 9i showed potent COX-2 inhibition with IC50 values in the low micromolar range. nih.gov Molecular docking studies suggest these compounds bind effectively within the COX-2 active site, with hydrogen bond interactions contributing to their inhibitory activity. nih.gov

| Compound | IC50 Value (µM) |

|---|---|

| 4e | 2.35 ± 0.04 |

| 9h | 2.422 ± 0.10 |

| 9i | 3.34 ± 0.05 |

Aromatase (ARO) Enzyme Inhibition

Aromatase is a key enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens. nih.gov Inhibiting this enzyme is a crucial therapeutic strategy for estrogen receptor-positive (ER+) breast cancer. nih.gov While direct studies on this compound derivatives are limited in the available literature, research on structurally related indole compounds has shown promise.

A study investigating 2-methyl indole hydrazone derivatives, which share the core indole structure, demonstrated their potential as aromatase inhibitors. nih.gov In both cell-free and cell-based in vitro assays, certain monochloro-substituted indole hydrazones were found to have stronger aromatase inhibitory activity than the natural indolic hormone melatonin. nih.gov These findings, confirmed by molecular modeling, suggest that the indole scaffold is a viable starting point for designing novel and potent aromatase inhibitors. nih.gov

Viral Enzyme Inhibition (e.g., RNA Polymerase, Spike Glycoprotein)

The replication of viruses relies on specific viral enzymes that are distinct from host cell machinery, making them excellent targets for antiviral drug development. Key enzymes include RNA-dependent RNA polymerase (RdRp), which is essential for replicating the genome of RNA viruses, and proteins like the spike glycoprotein, which mediates viral entry into host cells. nih.govfrontiersin.orgmdpi.com

While a broad range of compounds, including quinoline derivatives and natural products like Withanone, have been investigated as inhibitors of SARS-CoV-2 RdRp and spike glycoprotein, specific in vitro studies focusing on this compound derivatives for these particular targets are not extensively documented in the searched literature. nih.govfrontiersin.org However, the general principle of targeting these viral components remains a critical area of research. For instance, inhibitors of RdRp can act as nucleoside analogues that get incorporated into the growing RNA chain, causing termination, or as non-nucleoside inhibitors that bind to allosteric sites on the enzyme, disrupting its function. mdpi.comnih.gov Similarly, small molecules can be designed to interfere with the conformational changes of the spike glycoprotein or block its interaction with the host cell receptor ACE2, thereby preventing viral entry. frontiersin.orgresearchgate.netmdpi.com

Investigations into Enzyme Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive)

Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.

Competitive Inhibition : In this mode, the inhibitor molecule is structurally similar to the substrate and binds to the enzyme's active site, directly competing with the substrate. mdpi.com The inhibition can be overcome by increasing the substrate concentration. mdpi.com Many kinase inhibitors based on the this compound scaffold, such as those targeting CDK2 and VEGFR-2, function as competitive inhibitors. nih.govresearchgate.net They compete with ATP for binding to the kinase active site, thereby preventing the phosphorylation of target substrates. researchgate.net

Non-competitive Inhibition : A non-competitive inhibitor binds to the enzyme at a site distinct from the active site (an allosteric site). youtube.com This binding alters the enzyme's conformation, reducing its catalytic activity without preventing the substrate from binding to the active site. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. youtube.com This type of inhibition reduces the maximum reaction rate (Vmax) but does not affect the substrate concentration at which half of Vmax is reached (Km).